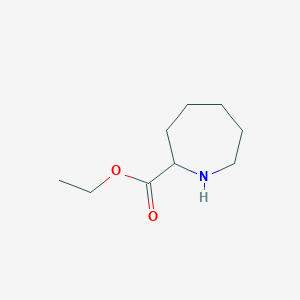

Ethyl azepane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl azepane-2-carboxylate is a seven-membered heterocyclic compound containing a nitrogen atom within the ring structure. This compound is part of the azepane family, which is known for its diverse applications in synthetic chemistry and pharmaceutical research. This compound is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl azepane-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of functionalized allenynes with primary and secondary amines under copper(I)-catalyzed tandem amination/cyclization reactions . This method allows for the selective preparation of azepane derivatives with unique substitution patterns.

Another method involves the use of palladium-catalyzed decarboxylation reactions, which enable the formation of N-aryl azepane derivatives under mild conditions . These reactions proceed smoothly with ample reaction scope and produce carbon dioxide as a byproduct.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Chemical Reactions Involving Ethyl Azepane-2-Carboxylate

This compound participates in various chemical reactions that highlight its reactivity due to the presence of the carboxylate group and the nitrogen atom in the cyclic structure. Key reactions include:

Cycloaddition Reactions

This compound can react with heterodienophiles to form [4+2] cycloadducts. For instance, it has been reported that compounds like 4-phenyl-1,2,4-triazoline-3,5-dione react with this compound to yield cycloadducts .

Hydrogenation

The hydrogenation of this compound under inert atmospheres (e.g., nitrogen or argon) can lead to various saturated derivatives, which are often characterized by enhanced biological activity compared to their unsaturated counterparts.

Functionalization

The compound can undergo functionalization reactions, including:

-

Amination : The introduction of amine groups through nucleophilic substitution reactions can enhance its pharmacological properties.

-

Esterification : The carboxylic acid moiety can be esterified to yield various esters that may exhibit different solubility and reactivity profiles.

Characterization Techniques

Characterization of this compound and its derivatives typically involves several analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure, including the identification of functional groups and stereochemistry.

-

Infrared (IR) Spectroscopy : Used to identify functional groups based on characteristic absorption bands.

-

Mass Spectrometry (MS) : Helps determine the molecular weight and structural information about the compound.

Table 1: Characterization Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H17NO2 |

| Molecular Weight | 171.24 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| NMR (δ in ppm) | Various peaks observed |

Aplicaciones Científicas De Investigación

Ethyl azepane-2-carboxylate has a wide range of scientific research applications, including:

Chemistry: It serves as a key intermediate in the synthesis of diverse heterocyclic compounds.

Industry: It is utilized in the production of pharmaceuticals and agrochemicals, contributing to the development of new drugs and crop protection agents.

Mecanismo De Acción

The mechanism of action of ethyl azepane-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its derivatives can act as inhibitors of protein kinases, which play a crucial role in cell signaling and regulation. The binding of these compounds to the active sites of enzymes can inhibit their activity, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation.

Comparación Con Compuestos Similares

Ethyl azepane-2-carboxylate can be compared with other similar compounds, such as:

Azepane-2-carboxylic acid: This compound lacks the ethyl ester group but shares the same azepane ring structure.

N-aryl azepane derivatives: These compounds have aryl groups attached to the nitrogen atom, offering different chemical and biological properties.

Trifluoromethyl-substituted azepin-2-carboxylates: These derivatives contain fluorine atoms, which can enhance their stability and biological activity.

Actividad Biológica

Ethyl azepane-2-carboxylate is a compound of significant interest due to its biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

This compound is a seven-membered heterocyclic compound featuring an azepane ring. Its unique structure allows it to interact with various biological targets, making it a subject of study for its pharmacological properties. This compound has been associated with various therapeutic activities, including anticancer, antiviral, and antibacterial effects.

2. Synthesis

The synthesis of this compound can be achieved through several methods. One notable approach involves the Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines. This method has been shown to yield moderate to good results for various substrates, indicating the versatility of the synthetic pathway .

3.1 Anticancer Activity

Research indicates that derivatives of azepane compounds exhibit promising anticancer properties. For instance, azepine derivatives have been linked to the inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . this compound's structural similarity to known anticancer agents suggests it may possess similar bioactivity.

3.2 Antiviral Properties

The antiviral potential of this compound is supported by studies showing that azepine derivatives can inhibit viral replication. For example, certain azepine compounds have demonstrated efficacy against viruses by disrupting their life cycles or inhibiting key viral enzymes .

3.3 Antibacterial Effects

This compound has shown antibacterial activity against several pathogens. In vitro studies have reported moderate inhibitory effects against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound in antibiotic development . The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways.

4.1 Pharmacological Studies

A study conducted on the pharmacological effects of this compound revealed its ability to enhance enzyme activity in certain conditions, which could be beneficial in treating diseases like Gaucher disease . The compound's interaction with acid-β-glucosidase demonstrated its potential as a pharmacological chaperone.

4.2 Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar compounds was conducted:

| Compound Name | Molecular Formula | Anticancer Activity | Antiviral Activity | Antibacterial Activity |

|---|---|---|---|---|

| Ethyl (2S)-azepane-2-carboxylate | C9H15NO2 | Moderate | Moderate | Moderate |

| Ethyl piperidine-2-carboxylate | C9H17NO2 | Low | Low | High |

| 1-Methylazepane-2-carboxylic acid | C8H15ClNO2 | Moderate | Low | Moderate |

This table highlights that while this compound exhibits promising activity across various biological assays, its efficacy can vary compared to structurally related compounds.

5. Conclusion

This compound represents a valuable compound in the realm of medicinal chemistry due to its diverse biological activities. Its potential as an anticancer, antiviral, and antibacterial agent warrants further exploration through rigorous pharmacological studies and clinical trials. Continued research may lead to the development of novel therapeutics based on this compound.

Propiedades

IUPAC Name |

ethyl azepane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)8-6-4-3-5-7-10-8/h8,10H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPAWPFHCJAZRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.